Structural Analogy to cPLA2α Inhibitor Class: A Potential but Unquantified Direction
The target compound belongs to the same N,N-disubstituted 4-sulfamoylbenzoic acid scaffold that has yielded submicromolar cPLA2α inhibitors in published medicinal chemistry programs [1]. However, the specific N-isopropyl-N-methyl analog has not been profiled in these studies. In the published series, compound 3 (bearing undisclosed N,N-disubstituents) showed micromolar cPLA2α inhibition, and optimized derivatives such as compounds 85 and 88 achieved submicromolar IC50 values [2]. No direct head-to-head data exist to quantify where the target compound sits within this activity range.
| Evidence Dimension | cPLA2α inhibition (vesicle assay) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 85: IC50 < 1 µM; Compound 88: IC50 < 1 µM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro vesicle assay using isolated cPLA2α enzyme [2] |
Why This Matters
Without quantitative profiling, procurement for cPLA2α-related research entails the risk that this specific substitution pattern may be inactive or improperly selective, precluding any evidence-based selection over verified analogs.
- [1] Borecki, D., et al. (2024). N,N-Disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α: synthesis, aqueous solubility, and activity in a vesicle and a whole blood assay. Medicinal Chemistry. View Source
- [2] Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. View Source
